molecular formula C24H18ClFN6 B2979305 [(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine CAS No. 955338-89-3

[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine

Cat. No.: B2979305
CAS No.: 955338-89-3
M. Wt: 444.9
InChI Key: KQWHVHSPVLCSKG-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}amine is a heterocyclic compound featuring a pyrazolo[5,4-d]pyrimidine core. Key structural elements include:

  • Pyrazolo[5,4-d]pyrimidine scaffold: A fused bicyclic system common in kinase inhibitors and receptor antagonists due to its planar structure and hydrogen-bonding capabilities.
  • Substituents: 1-Phenyl group: Enhances lipophilicity and π-π stacking interactions. 4-(4-Fluorophenyl)amino group: The fluorine atom enhances metabolic stability and modulates electronic properties, while the amino group facilitates hydrogen bonding .

Properties

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN6/c25-21-9-5-4-6-16(21)14-27-24-30-22(29-18-12-10-17(26)11-13-18)20-15-28-32(23(20)31-24)19-7-2-1-3-8-19/h1-13,15H,14H2,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWHVHSPVLCSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}amine is a member of the pyrazolo[5,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound and related derivatives.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[5,4-d]pyrimidine derivatives typically involves cyclocondensation reactions between 3-amino-pyrazoles and various electrophiles. The specific compound is characterized by the presence of a chlorophenyl and fluorophenyl group, which are known to enhance biological activity through improved binding interactions with target proteins.

Anticancer Properties

Research indicates that compounds featuring the pyrazolo[5,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit various cancer cell lines effectively. The compound of interest has been evaluated against multiple cancer types:

  • Non-Small Cell Lung Cancer (NSCLC) : Exhibited IC50 values ranging from 1.17 to 18.40 μM against different NSCLC cell lines.
  • Melanoma : Demonstrated inhibition percentages exceeding 90% in specific cell lines.
  • Leukemia : Showed substantial activity with over 80% inhibition in certain leukemia models.

Table 1 summarizes the anticancer activity of selected pyrazolo[5,4-d]pyrimidine derivatives:

CompoundCancer TypeInhibition (%)IC50 (μM)
Compound ANSCLC85.021.17
Compound BMelanoma90.56N/A
Compound CLeukemia80.09N/A

Enzymatic Inhibition

The compound also acts as an inhibitor of several key enzymes involved in cancer progression:

  • Cyclin-dependent Kinases (CDKs) : Inhibition leads to cell cycle arrest.
  • Src/Abl Tyrosine Kinases : Targeting these kinases can disrupt signaling pathways critical for tumor growth.

Case Studies

Several studies have explored the biological activity of pyrazolo[5,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A series of compounds were synthesized and tested for cytotoxicity across 60 NCI cancer cell lines. The results indicated that compounds with specific substitutions at the aromatic rings showed enhanced activity against leukemia and melanoma cell lines .
  • Molecular Docking Studies : Docking simulations revealed that the compound binds effectively within the active sites of targeted kinases, suggesting a mechanism of action that involves competitive inhibition .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies indicate that derivatives of pyrazolo[5,4-d]pyrimidine possess favorable ADME profiles:

  • Absorption : High solubility in physiological conditions enhances bioavailability.
  • Metabolism : Metabolic stability is observed with minimal liver enzyme interactions.
  • Excretion : Renal clearance is significant, suggesting efficient elimination from the body.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name Core Structure Substituents Key Properties/Biological Activity Reference
Target Compound Pyrazolo[5,4-d]pyrimidine 1-Phenyl, (2-chlorophenyl)methyl, 4-(4-fluorophenyl)amino Moderate solubility, high binding affinity -
(2-Chloro-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole 2-Chlorophenyl, trifluoromethylimidazolylpyridinyl Kinase inhibition, lipophilic
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Pyrimidine 4-Fluorophenylsulfanyl Antimicrobial, electron-rich
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, 2-methyl, 3,5-diphenyl Anticancer, high lipophilicity
(5-Chloropyrazolo[1,5-a]pyrimidin-7-yl)-(4-methanesulfonylphenyl)amine Pyrazolo[1,5-a]pyrimidine 5-Chloro, 4-methanesulfonylphenyl Improved solubility, kinase inhibition
3-(4-Chlorophenyl)-5-(tert-butyl)-2-methyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, morpholinopropyl Enhanced solubility, CNS activity

Analysis of Substituent Effects

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound improves metabolic stability compared to sulfanyl () or sulfonyl () analogs, which may exhibit faster clearance . Chlorine at the 2-position (target) vs.
  • Hydrogen-Bonding Motifs: The amino group in the target compound enables stronger hydrogen bonding compared to sulfanyl or morpholine substituents, which may enhance binding affinity . Morpholinylpropyl () introduces a basic amine, improving solubility but possibly reducing membrane permeability .
  • Core Modifications :

    • Benzoimidazole () vs. pyrazolo-pyrimidine (target): The planar pyrazolo-pyrimidine core may offer better stacking interactions with aromatic residues in enzyme active sites, whereas benzoimidazole derivatives might favor hydrophobic pockets .

Q & A

Q. What are the established synthetic routes for [(2-chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}amine?

The compound is synthesized via multi-step heterocyclic condensation. A general approach involves:

  • Step 1 : Preparation of a pyrazolo[5,4-d]pyrimidin-4-amine intermediate through cyclization of substituted pyrazole-carboxamides with thiourea derivatives under reflux conditions (ethanol, 10–12 hours) .
  • Step 2 : Introduction of the (2-chlorophenyl)methyl group via nucleophilic substitution or reductive amination. Morpholine or formaldehyde may act as catalysts in ethanol under reflux .
  • Purification : Crystallization from ethanol or chromatography for intermediates .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N interactions stabilize the pyrimidine core .
  • Spectroscopy : IR confirms NH/amine stretches (~3300 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Solvents : Ethanol or chloroform are preferred for cyclization and amination steps due to polarity and boiling point (reflux at 78–80°C) .
  • Catalysts : Phosphorus oxychloride (POCl₃) facilitates pyrimidine ring formation, while sodium borohydride (NaBH₄) reduces Schiff bases in related analogs .
  • Yield optimization : Extended reflux (8–10 hours) and stoichiometric control of formaldehyde (0.02 mol) improve substitution efficiency .

Q. Which analytical techniques characterize purity and stability?

  • HPLC : ≥98% purity thresholds are standard, with C18 columns and UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 486.12) .

Q. How does the compound’s solubility impact formulation for biological assays?

  • Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (10 mM).
  • Formulation : Co-solvents like PEG-400 or cyclodextrin derivatives enhance solubility for in vitro testing .

Advanced Questions

Q. What intramolecular interactions govern the compound’s crystal packing?

  • Hydrogen bonding : N4–H4⋯N5 interactions create a six-membered ring in the pyrimidine core, stabilizing the planar conformation .
  • Dihedral angles : The pyrimidine ring forms angles of 12.8° (phenyl group at C2) and 86.1° (4-fluorophenylamino group at C5), influencing molecular rigidity .
  • C–H⋯π interactions : Methyl groups (e.g., C61) interact with aromatic rings, contributing to crystal lattice stability .

Q. How do structural modifications affect bioactivity in pyrazolo-pyrimidine analogs?

  • Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antimicrobial activity by increasing membrane permeability. Conversely, bulkier groups reduce potency due to steric hindrance .
  • SAR studies : Pyrimidine C5 substituents (e.g., morpholinomethyl) improve selectivity for kinase targets, as seen in related immunomodulators .

Q. What computational methods predict binding modes with biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinases). The pyrimidine core anchors hydrogen bonds with hinge regions .
  • MD simulations : AMBER or GROMACS assess stability of ligand-target complexes over 100-ns trajectories, highlighting key residues (e.g., Lys68 in PIM1 kinase) .

Q. How can synthetic byproducts or polymorphs be identified and mitigated?

  • Polymorph screening : Differential scanning calorimetry (DSC) detects melting point variations (Δmp >5°C indicates distinct forms) .
  • Chromatography : Reverse-phase HPLC coupled with MS-MS identifies des-chloro or over-alkylated byproducts .
  • Process controls : Strict temperature regulation during POCl₃-mediated steps minimizes side reactions .

Q. What contradictions exist in reported bioactivity data for similar compounds?

  • Antimicrobial vs. cytotoxicity : Some pyrazolo-pyrimidines show potent antibacterial activity (MIC ≤1 µg/mL) but high cytotoxicity (IC₅₀ <10 µM in HEK293 cells), necessitating selectivity index calculations .
  • Kinase inhibition : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for JAK2) may arise from assay conditions (ATP concentration, enzyme isoforms) .

Methodological Notes

  • Crystallography : Use SHELXL (v.2018/3) for refinement, with R₁ <0.05 and wR₂ <0.15 thresholds .
  • Synthetic protocols : Always confirm anhydrous conditions for POCl₃ steps to avoid hydrolysis .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

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